molecular formula C12H18N2O4S B5813971 N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide

N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B5813971
M. Wt: 286.35 g/mol
InChI Key: FXPPZCFDMGJNLD-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C12H18N2O4S It is a sulfonamide derivative, characterized by the presence of a methoxy group and an acetamide group attached to a phenyl ring

Properties

IUPAC Name

N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-8(2)14-19(16,17)10-5-6-12(18-4)11(7-10)13-9(3)15/h5-8,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPPZCFDMGJNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and isopropylsulfonyl chloride.

    Formation of Sulfonamide: 2-methoxyaniline reacts with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2-methoxyphenyl)-N-(propan-2-ylsulfonyl)amine.

    Acetylation: The resulting sulfonamide is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-[2-hydroxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide.

    Reduction: Formation of N-[2-methoxy-5-(propan-2-ylamino)phenyl]acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Biological Studies: Used in studies to understand the interaction of sulfonamide derivatives with biological targets.

    Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various physiological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Lacks the sulfonamide group, resulting in different biological activity.

    N-(2-methoxy-5-sulfamoylphenyl)acetamide: Similar structure but without the isopropyl group, affecting its interaction with molecular targets.

Uniqueness

N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of both the methoxy and sulfonamide groups, which contribute to its specific biological activity and potential therapeutic applications.

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